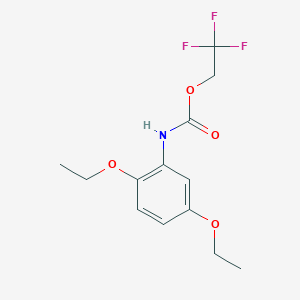

2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate

Description

Historical Context of Carbamate Derivatives in Organic Chemistry

The historical development of carbamate chemistry traces its origins to the mid-nineteenth century with the discovery of physostigmine, marking the beginning of systematic investigation into carbamate-containing compounds. Carbamates are derivatives of carbamic acid, characterized by the general formula R₂NC(O)OR and structure >N−C(=O)−O−, which are formally derived from carbamic acid. The term encompasses organic compounds formally obtained by replacing one or more hydrogen atoms with other organic functional groups, as well as salts containing the carbamate anion H₂NCOO⁻.

The research into carbamates as potential pharmaceuticals began with the discovery of physostigmine, a methyl carbamate ester isolated in pure form from the seeds of Calabar beans (Physostigma venenosum) in 1864. This naturally occurring methyl carbamate ester was initially used as a medicine to treat glaucoma, but its application broadened significantly over the subsequent decades. The broader utilization of carbamate compounds began in 1959, when carbaryl was registered as the first carbamate pesticide for use in the United States, marking a pivotal moment in the commercial application of carbamate chemistry.

The systematic study of carbamate synthesis has evolved through various methodological approaches over the decades. Traditional synthetic methods have included the Hofmann rearrangement of amides, the Curtius rearrangement of acyl azides, reductive carbonylation of nitroaromatics, carbonylation of amines, reaction of alcohols with isocyanates, and carbon dioxide alkylation. The Hofmann rearrangement is well-recognized as a useful method to convert primary carboxamides to amines or carbamates, characterized by the reduction of one carbon in the structure. The Curtius rearrangement involves the thermal decomposition of acyl azides into isocyanate intermediates, and this method is widely employed in the transformation of carboxylic acids into carbamates and ureas.

Modern synthetic approaches have incorporated more sophisticated methodologies, including the use of activated mixed carbonates. Para-nitrophenyl chloroformate-based methods are frequently used for the preparation of a large range of carbamates. When treated with suitable alcohols in the presence of base, para-nitrophenyl chloroformate furnishes the corresponding activated carbonates, which have been shown to be useful and effective alkoxycarbonylating reagents for suitable amines. These methodological advances have facilitated the systematic exploration of carbamate derivatives with diverse structural features.

The application of carbon dioxide in carbamate synthesis has recently attracted considerable interest as an environmentally benign approach. Carbon dioxide is well-known to react rapidly with amines to form carbamic acid ammonium salts, and the majority of approaches in this context rely on the creation of the carbamate anion via the reaction of carbon dioxide and amines, followed by reaction with electrophiles. This approach represents a significant advancement in sustainable carbamate synthesis methodology.

Significance of Fluorinated Functional Groups in Bioactive Compounds

The incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry, with fluorinated compounds representing a substantial portion of contemporary pharmaceutical agents. The introduction of fluorine into bioactive molecules often results in significant changes in their chemical, physical, and biological properties. Fluorine uniquely affects the properties of organic molecules due to the fluorine atom's blocking effect in metabolic transformations and mimicking of enzyme substrates, leading to increased molecular lipophilicity that enhances bioavailability.

Statistical analysis of pharmaceutical compounds reveals the extensive utilization of fluorinated motifs in drug development. Approximately thirty percent of all agrochemicals and twenty percent of all pharmaceuticals contain fluorine, demonstrating the widespread recognition of fluorine's beneficial effects on bioactivity. Since its first use in the steroid field in the late 1950s, the use of fluorine in medicinal chemistry has become commonplace, with the small electronegative fluorine atom being a key part of the medicinal chemist's repertoire of substitutions used to modulate all aspects of molecular properties including potency, physical chemistry, and pharmacokinetics.

The unique properties of the carbon-fluorine bond contribute significantly to the enhanced biological profiles of fluorinated compounds. The carbon-fluorine bond-dissociation energy is very high, typically 109 kilocalories per mole or above, making fluorine an attractive substituent for medicinal chemists seeking to block metabolic soft spots, which can reduce a molecule's metabolic clearance and prevent the formation of reactive metabolites. However, such high bond-dissociation energy measures the homolytic cleavage of the carbon-fluorine bond, and dissociation of fluorine from carbon is typically heterolytic under physiological conditions.

The trifluoroethyl group specifically provides distinctive advantages in pharmaceutical applications. The presence of the trifluoroethyl moiety imparts significant lipophilicity and potential biological activity, making it of interest in pharmaceutical applications. The cyclopentylsulfonyl group contributes to the compound's steric and electronic properties, potentially influencing its interaction with biological targets. Compounds containing trifluoroethyl groups may exhibit specific solubility characteristics, stability under various conditions, and reactivity patterns typical of carbamates, such as hydrolysis.

Fluorinated compounds demonstrate enhanced membrane permeability and pharmacokinetic properties. The applications of fluorinated molecules in bioengineering and nanotechnology are expanding rapidly with the controlled introduction of fluorine being broadly studied due to the unique properties of carbon-fluorine bonds. The presence of carbon-fluorine bonds can be used to tailor membrane permeability and pharmacokinetic properties of drugs and delivery agents for enhanced cell uptake and therapeutics.

The design considerations for fluorinated bioactive compounds encompass multiple structural and functional parameters. Low natural abundance of fluorine provides sensitivity and background advantages for imaging and detection of a variety of diseases with fluorine-19 magnetic resonance imaging, fluorine-18 positron emission tomography, and ultrasound serving as illustrative examples. The unique properties of the carbon-fluorine bond and the significant potential for fluorine-fluorine interactions in highly fluorinated structures necessitate careful consideration of structural design principles.

Rationale for Studying 2,2,2-Trifluoroethyl Carbamate Derivatives

The investigation of 2,2,2-trifluoroethyl carbamate derivatives represents a logical extension of established structure-activity relationships in both carbamate and fluorinated compound research. The combination of carbamate functionality with trifluoroethyl substitution creates a unique molecular architecture that potentially enhances the beneficial properties of both structural components while minimizing their respective limitations.

The rationale for studying these derivatives stems from several converging factors in contemporary pharmaceutical research. Carbamate derivatives have demonstrated extensive utility across multiple therapeutic areas, with their biological activity being attributed to their chemical and proteolytic stability, ability to create inter- and intramolecular interactions, and bond characteristics resembling those of amides. Recent studies have shown that incorporating the carbamate group in a molecule increases the biological activity of active pharmacophores of structurally different natural or synthesized compounds.

The specific structural features of 2,2,2-trifluoroethyl carbamates provide multiple advantages for pharmaceutical development. The trifluoroethyl group enhances molecular lipophilicity, facilitating better penetration through biological membranes and potentially improving bioavailability. The carbamate moiety provides structural stability while maintaining the potential for controlled hydrolysis under physiological conditions, which can be advantageous for prodrug applications.

Research findings have demonstrated the synthetic versatility of trifluoroethyl carbamate derivatives. The most commonly reported synthetic method for 2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate involves the carbamate formation reaction between 2,2,2-trifluoroethanol with propargylamine in the presence of a carbamoylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction carried out at room temperature and products purified using standard techniques such as column chromatography.

The biological activity profile of trifluoroethyl carbamate derivatives suggests multiple potential applications. The mechanism of action involves interaction with specific molecular targets and pathways, with the trifluoromethyl group enhancing the compound's lipophilicity and allowing more effective penetration of biological membranes. The propynyl group can participate in covalent bonding with target proteins or enzymes, leading to modulation of their activity, while the carbamate moiety can undergo hydrolysis, releasing active intermediates that exert biological effects.

The structural diversity achievable within the trifluoroethyl carbamate class provides extensive opportunities for optimization. Modifications to the aromatic substituent pattern, as exemplified by the 2,5-diethoxyphenyl substitution in the target compound, allow for fine-tuning of physicochemical and biological properties. The diethoxy substitution pattern provides specific steric and electronic influences that may enhance target selectivity and potency while maintaining favorable pharmacokinetic characteristics.

| Structural Component | Functional Contribution | Biological Significance |

|---|---|---|

| Trifluoroethyl ester | Enhanced lipophilicity and membrane permeability | Improved bioavailability and cellular uptake |

| Carbamate linkage | Chemical stability and potential for controlled hydrolysis | Sustained activity and prodrug potential |

| 2,5-Diethoxyphenyl group | Steric and electronic modulation | Target selectivity and binding affinity |

| Overall molecular architecture | Integration of multiple beneficial properties | Optimized pharmaceutical profile |

The investigation of 2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate therefore represents a strategic approach to pharmaceutical development that leverages established principles of medicinal chemistry while exploring novel structural combinations. The compound's unique molecular architecture positions it as a valuable subject for comprehensive biological evaluation and potential therapeutic development across multiple indication areas where carbamate and fluorinated compound classes have demonstrated efficacy.

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO4/c1-3-19-9-5-6-11(20-4-2)10(7-9)17-12(18)21-8-13(14,15)16/h5-7H,3-4,8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPNXIULMXGNLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2,2-Trifluoroethyl N-(2,5-diethoxyphenyl)carbamate is a synthetic compound that has garnered interest due to its potential biological activities. The incorporation of a trifluoroethyl group enhances its lipophilicity and metabolic stability, which are critical factors influencing biological interactions and pharmacokinetics. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate can be represented as follows:

- Molecular Formula : C₁₁H₁₄F₃N O₄

- Molecular Weight : 267.23 g/mol

The trifluoroethyl group contributes to increased lipophilicity, which may enhance membrane permeability and bioavailability.

Biological Activity Overview

The biological activity of 2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate has been assessed through various assays focusing on its interaction with specific biological targets. Key findings include:

- Antagonistic Activity : The compound has shown selective antagonism at the orexin receptors (OX1 and OX2), which are implicated in various physiological processes including sleep regulation and appetite control. In studies measuring calcium mobilization in response to orexin-A, the compound exhibited significant inhibitory effects at concentrations below 1 μM .

- Cytotoxicity : In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Initial results indicate moderate cytotoxicity with an EC50 value around 10 μM against HepG2 liver cancer cells .

- Metabolic Stability : The presence of the trifluoroethyl group enhances metabolic stability in liver microsomes compared to similar compounds lacking this feature. This property is crucial for maintaining effective plasma concentrations during therapeutic applications .

Case Study 1: Orexin Receptor Antagonism

In a study examining the effects of several carbamate derivatives on orexin receptors, 2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate was found to have a K_e value greater than 10 μM for both OX1 and OX2 receptors. This suggests that while it does not exhibit high potency as an antagonist compared to other derivatives, it may still influence orexin signaling pathways under specific conditions .

Case Study 2: Cytotoxicity Assessment

A detailed examination of the cytotoxic effects on HepG2 cells revealed that the compound's structure allows for moderate activity against liver cancer cells. The results indicated an EC50 value of approximately 10 μM after 72 hours of exposure, suggesting potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

The biological activity of 2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 2,2-Difluoroethyl N-(cyclopropylmethyl)carbamate | C₇H₉F₂NO₂ | Contains two fluorine atoms; potentially lower lipophilicity | Moderate activity against OX receptors |

| 2-Fluoroethyl N-(cyclopropylmethyl)carbamate | C₇H₉FNO₂ | Only one fluorine atom; likely less lipophilic | Low activity observed |

| 2,2,2-Trifluoroethyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate | C₁₁H₈ClF₃NO₂ | Different aromatic substituent; varied biological activity potential | High selectivity against OX receptors |

Comparison with Similar Compounds

Comparison with Structural Analogs

*Note: Properties for the target compound are inferred based on structural analogs and synthetic principles .

Key Research Findings

Impact of Fluorine and Ethoxy Substituents

- Trifluoroethyl Group : The -CF₃ group reduces basicity and enhances metabolic stability via strong electron-withdrawing effects, as seen in fluorinated pharmaceuticals . This group also increases lipophilicity, improving membrane permeability .

- Diethoxy Substituents : Compared to fluorine or methyl groups, ethoxy moieties introduce bulkiness and electron-donating effects. This may reduce binding affinity to rigid protein pockets but improve solubility in polar solvents .

Preparation Methods

Starting Materials

- 2,5-Diethoxyaniline (the aromatic amine with 2,5-diethoxy substitution)

- 2,2,2-Trifluoroethyl chloroformate (carbamoylating agent)

- Base (typically triethylamine or another organic base to scavenge HCl)

Reaction Conditions

- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are preferred to maintain anhydrous conditions and good solubility.

- Temperature: The reaction is generally carried out at low to ambient temperature (0–25 °C) to control the reactivity and minimize side reactions.

- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent moisture and oxidation.

Procedure

- Activation of Amine: The 2,5-diethoxyaniline is dissolved in anhydrous solvent under an inert atmosphere.

- Base Addition: Triethylamine is added to the solution to neutralize the HCl generated.

- Carbamoylation: 2,2,2-Trifluoroethyl chloroformate is added dropwise at 0–5 °C to control the exothermic reaction.

- Stirring: The reaction mixture is stirred for 1–3 hours, allowing complete conversion to the carbamate.

- Workup: The mixture is quenched with water, and the organic layer is separated.

- Purification: The crude product is purified by recrystallization or column chromatography.

Research Findings and Analytical Data

Although direct analytical data for 2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate is scarce, analogous carbamates synthesized under similar conditions exhibit the following characteristics:

| Parameter | Typical Value / Observation |

|---|---|

| Yield | 70–95% depending on purity of starting materials |

| Physical State | White to off-white crystalline solid |

| Melting Point | Generally in the range 70–90 °C (varies with substituents) |

| Purity Analysis | Confirmed by NMR, IR, and GC-MS |

| IR Spectroscopy | Characteristic carbamate C=O stretch ~1700 cm⁻¹, NH stretch ~3300 cm⁻¹ |

| NMR Spectroscopy (¹H) | Aromatic protons, ethoxy CH₂ and CH₃ signals, trifluoroethyl signals |

| NMR Spectroscopy (¹³C) | Carbamate carbonyl carbon ~155–160 ppm, aromatic carbons, CF₃ carbons |

| Mass Spectrometry | Molecular ion peak consistent with expected mass |

Comparative Example from Literature

A related compound, 2,2,2-trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate , is commercially available and prepared by similar methods involving the reaction of 2,5-dimethoxyaniline with 2,2,2-trifluoroethyl chloroformate under controlled conditions. This provides a close analogue for the preparation of the diethoxy derivative.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amine dissolution | 2,5-Diethoxyaniline in anhydrous solvent (DCM/THF) | Under inert atmosphere |

| Base addition | Triethylamine (1.1 equiv) | Neutralizes HCl |

| Carbamoylation | 2,2,2-Trifluoroethyl chloroformate (1.0 equiv) | Added dropwise at 0–5 °C |

| Reaction time | 1–3 hours | Stirring at ambient temperature |

| Workup | Water quench, organic extraction | Separation of layers |

| Purification | Recrystallization or chromatography | Yields pure carbamate |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate, and what critical parameters influence reaction yield and purity?

- Methodological Answer : The synthesis typically involves coupling 2,5-diethoxyaniline with 2,2,2-trifluoroethyl chloroformate under basic conditions (e.g., using triethylamine or pyridine as a catalyst). Key parameters include reaction temperature (optimized between 0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions like hydrolysis. Post-synthesis purification via column chromatography or recrystallization is critical to achieving >95% purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of 2,2,2-trifluoroethyl N-(2,5-diethoxyphenyl)carbamate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms the presence of the trifluoroethyl group and diethoxy-substituted aromatic ring. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. X-ray crystallography, if crystalline forms are obtainable, provides definitive structural confirmation .

Q. How does the diethoxyphenyl substituent influence the compound’s solubility and stability in aqueous versus organic media?

- Methodological Answer : The diethoxy groups enhance lipophilicity, reducing aqueous solubility but improving stability in organic solvents like DMSO or acetonitrile. Stability studies under varying pH (e.g., 3–10) and temperature (25–60°C) can be conducted using UV-Vis spectroscopy or HPLC to monitor degradation kinetics .

Advanced Research Questions

Q. How does the introduction of the 2,2,2-trifluoroethyl group influence the compound’s physicochemical properties and interaction with biological targets?

- Methodological Answer : The trifluoroethyl group increases electronegativity, enhancing hydrogen-bonding potential and metabolic stability. Computational docking studies (e.g., using AutoDock Vina) paired with Comparative Molecular Field Analysis (CoMFA) can map interactions with enzymes like tankyrase or cytochrome P450 isoforms. Fluorine’s inductive effects also reduce basicity of adjacent amines, as demonstrated in fluorine-substituted analogs .

Q. What strategies are recommended for resolving contradictions in biological activity data observed across different assay systems for this carbamate derivative?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays). For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or off-target effects. Use isotopic labeling (³H or ¹⁴C) to track compound uptake and distribution in cellular models. Statistical meta-analysis of replicate data can identify systemic biases .

Q. What methodologies are employed to analyze the solid-state conformation and intermolecular interactions of this carbamate in crystallographic studies?

- Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking of the diethoxyphenyl group or hydrogen-bonding networks involving the carbamate oxygen). Pair Distribution Function (PDF) analysis or Density Functional Theory (DFT) simulations can further elucidate intermolecular forces. Thermal gravimetric analysis (TGA) assesses stability under heating .

Q. How can researchers optimize the compound’s reactivity in nucleophilic substitution or cross-coupling reactions for derivative synthesis?

- Methodological Answer : Activate the carbamate group via deprotection (e.g., using TFA for tert-butyl carbamates) or employ transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling). Kinetic studies under varying conditions (e.g., solvent, catalyst loading) identify rate-limiting steps. Monitoring by FT-IR or in-situ NMR tracks intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.